![molecular formula C7H7NO3 B061265 [1,3]dioxolo[4,5-b]pyridin-6-ylmethanol CAS No. 162320-63-0](/img/structure/B61265.png)
[1,3]dioxolo[4,5-b]pyridin-6-ylmethanol
Übersicht
Beschreibung
[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanol (molecular formula: C₇H₇NO₃, molecular weight: 153.14 g/mol) is a heterocyclic compound featuring a pyridine ring fused with a 1,3-dioxole moiety at the 4,5-b positions.
Vorbereitungsmethoden
The synthesis of 1,3-Dioxolo[4,5-B]pyridine-6-methanol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable precursor in the presence of a catalyst. Industrial production methods may vary, but they generally involve optimizing reaction conditions to maximize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or literature .
Analyse Chemischer Reaktionen
1,3-Dioxolo[4,5-B]pyridine-6-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolo[4,5-B]pyridine-6-methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 1,3-Dioxolo[4,5-B]pyridine-6-methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies on its mechanism of action are essential to fully understand its effects .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Dioxolo-Pyridine Core
The following table summarizes key structural analogs, highlighting differences in substituents and their implications:
Key Observations :
- Polarity and Solubility: The methanol substituent in the target compound increases hydrophilicity compared to methanamine or boronic acid derivatives, which may influence solubility in aqueous systems .
- Reactivity : Boronic acid derivatives (e.g., {2H-[1,3]dioxolo[4,5-b]pyridin-6-yl}boronic acid) are pivotal in cross-coupling reactions, whereas methanamine forms stable salts for pharmaceutical applications .
- Ring System Modifications: Fused imidazo or pyran rings (e.g., in imidazo[4,5-b]pyridin-6-ylmethanol) introduce additional aromaticity or steric bulk, altering electronic properties and biological interactions .
Biologische Aktivität
[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative data.
Chemical Structure and Properties
The compound features a dioxole ring fused with a pyridine, which contributes to its unique chemical properties. Its structural formula can be represented as:
This structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains. A study reported minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli at concentrations as low as 62.5 µg/mL, showcasing its potential as an antibacterial agent .
Anticancer Activity
The compound also demonstrates promising anticancer properties. In vitro assays have revealed that it can induce apoptosis in cancer cell lines such as HeLa and A549. The IC50 values for these cell lines were found to be approximately 226 µg/mL and 242.52 µg/mL respectively, indicating moderate efficacy in inhibiting cell proliferation .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It has been suggested that the compound can bind to receptors involved in signal transduction pathways, affecting cellular responses.
Further research is necessary to elucidate the precise molecular interactions and pathways involved in its mechanism of action.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structure Type | Notable Activity |
---|---|---|
[1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid | Dioxolo-Pyridine with Boronic Acid | Anticancer activity |
[1,3]Dioxolo[4,5-b]pyridine | Simpler Dioxole-Pyridine | Intermediate in organic synthesis |
The presence of the methanol group in this compound significantly alters its chemical behavior compared to these compounds, enhancing its biological activity profile.
Case Studies
Several case studies have highlighted the effectiveness of this compound in different biological contexts:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced antimicrobial properties when modified at specific positions on the dioxole ring.
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that modifications to the pyridine ring could improve anticancer activity by increasing apoptosis rates.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing [1,3]dioxolo[4,5-b]pyridin-6-ylmethanol, and how are reaction conditions optimized?
- Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving aldehydes, cyanacetamide, and sulfonamide derivatives. For example, a protocol adapted from pyrrolo[2,3-d]pyrimidine synthesis involves refluxing reactants in ethanol with anhydrous potassium carbonate, followed by TLC monitoring and heating at 150°C to drive the reaction to completion . Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol vs. acetonitrile), and reaction time to improve yield.
Key Reagents | Conditions | Monitoring |
---|---|---|
Aldehydes, cyanacetamide | 150°C, anhydrous K₂CO₃, ethanol | TLC, NMR, HRMS |
Q. How is this compound characterized structurally?
- Answer : Structural confirmation relies on 1H/13C NMR for identifying proton/carbon environments (e.g., dioxolane protons at δ 4.5–5.0 ppm, pyridine ring carbons at δ 120–150 ppm) and HRMS for molecular ion validation. Melting points (>250°C decomposition) and IR spectroscopy (O-H stretch at ~3200 cm⁻¹) supplement analysis .
Q. What stability considerations are critical for storing and handling this compound?
- Answer : The compound is hygroscopic and prone to oxidation due to the methanol moiety. Storage under inert gas (argon) at –20°C in amber vials is recommended. Stability tests under varying pH (e.g., 4–9) and temperature (25–60°C) show degradation via hydrolysis of the dioxolane ring, monitored by HPLC .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?
- Answer : Bromination or chlorination at specific positions (e.g., C-4 or C-5) requires careful control of electrophilic agents. For instance, using N-bromosuccinimide (NBS) in methanol at ambient temperature selectively targets electron-rich positions, with reaction progress tracked via 1H NMR to confirm regiochemistry . Computational modeling (DFT) predicts reactive sites, guiding experimental design .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Answer : Discrepancies in NMR splitting patterns (e.g., unexpected coupling) may arise from conformational flexibility or impurities. Strategies include:
- 2D NMR (COSY, HSQC) to assign overlapping signals.
- X-ray crystallography for unambiguous confirmation (if crystalline).
- Comparative analysis with analogs (e.g., methyl-substituted pyridines) to validate shifts .
Q. How can the compound’s derivatives be evaluated for biological activity in drug discovery?
- Answer : Derivatives are screened via:
-
Enzyme inhibition assays (e.g., kinase targets) using fluorescence polarization.
-
Cytotoxicity profiling (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa).
-
Molecular docking to predict binding affinity to therapeutic targets (e.g., PI3Kα). SAR studies focus on modifying the dioxolane or methanol groups to enhance potency .
Derivative Modification Biological Target Assay Type Methanol → Carboxylic acid Kinases Fluorescence polarization Dioxolane → Tetrahydrofuran PI3Kα Docking simulations
Q. Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio) and identify optimal conditions .
- Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) to resolve ambiguities .
- Biological Testing : Include positive controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3) to ensure statistical rigor .
Eigenschaften
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridin-6-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-3-5-1-6-7(8-2-5)11-4-10-6/h1-2,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHFPFYRFIJAJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)N=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443935 | |
Record name | 1,3-DIOXOLO[4,5-B]PYRIDINE-6-METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162320-63-0 | |
Record name | 1,3-DIOXOLO[4,5-B]PYRIDINE-6-METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.